molecular formula C14H22N4O2 B2793886 1-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol CAS No. 2380068-25-5

1-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol

Cat. No.: B2793886
CAS No.: 2380068-25-5
M. Wt: 278.356
InChI Key: JYBKDZXYQSMZMR-UHFFFAOYSA-N
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Description

1-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol is a complex organic compound that features a pyrrolidine ring, a piperidine ring, and a methoxypyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is essential for monitoring the synthesis process and verifying the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol is unique due to its combination of structural elements, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-20-13-2-6-15-14(16-13)17-7-3-11(4-8-17)18-9-5-12(19)10-18/h2,6,11-12,19H,3-5,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBKDZXYQSMZMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCC(CC2)N3CCC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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